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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sadopeptin B, a novel cyclic
heptapeptide with significant proteasome inhibitory activity. The information presented herein is
compiled from primary research, focusing on its chemical structure, physicochemical
properties, biological activity, and the experimental methodologies used for its characterization.

Chemical Structure of Sadopeptin B

Sadopeptin B is a sulfoxide- and piperidone-containing cyclic heptapeptide isolated from
Streptomyces sp. YNK18.[1] Its structure was elucidated through extensive spectroscopic
analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-
Resolution Electrospray lonization Mass Spectrometry (HRESIMS), and analysis of its
hydrolysates.[1] The core structure is a seven-amino-acid ring that includes several non-
standard residues, notably a methionine sulfoxide [Met(O)] and a 3-amino-6-hydroxy-2-
piperidone (Ahp) moiety.

Sadopeptin B is an analog of Sadopeptin A, differing only in the structure of its N-terminal acyl
chain. While Sadopeptin A possesses a (2S)-2-methylbutanoyl group, Sadopeptin B is
characterized by a 3-methylbutanoyl side chain.[2]
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Figure 1: Chemical structure of Sadopeptin B.
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Physicochemical and Biological Activity Data

Sadopeptin B has been characterized by its molecular formula and mass, as well as its
inhibitory activity against the human proteasome. The following tables summarize the key
quantitative data available for Sadopeptin B.

Property Value Source

Deduced from Sadopeptin A

Molecular Formula C49H71N9013S
structure
. Deduced from Sadopeptin A
Molecular Weight 1026.21 g/mol
structure
Appearance Amorphous oil [1]

Table 1: Physicochemical Properties of Sadopeptin B

Sadopeptin B exhibits significant inhibitory effects on the chymotrypsin-like and trypsin-like
activities of the human proteasome. The caspase-like activity is also affected, albeit to a lesser

extent.
Concentration
Proteasome . I
. Substrate of Sadopeptin % Inhibition Source
Activity
B
Chymotrypsin-
i Suc-LLVY-AMC 50 pM ~60% [1][2]
ike
100 pM ~80% [1][2]
Trypsin-like Boc-LRR-AMC 50 pM ~40% [1][2]
100 pM ~60% [1]12]
) Significant
Caspase-like Z-LLE-AMC 50 uM ) [2]
reduction

Table 2: Proteasome Inhibitory Activity of Sadopeptin B
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Experimental Protocols

The following sections detail the methodologies employed in the isolation, structural
elucidation, and biological evaluation of Sadopeptin B.

Isolation and Purification of Sadopeptin B

Sadopeptin B was isolated from a culture of Streptomyces sp. YNK18.

 Cultivation: The producing strain was cultured in a suitable medium to allow for the
production of the target metabolite.

o Extraction: The culture broth was extracted with an organic solvent (e.g., ethyl acetate) to
separate the organic-soluble metabolites.

o Chromatographic Separation: The crude extract was subjected to a series of
chromatographic steps to purify Sadopeptin B. This typically involves:

o Silica Gel Chromatography: An initial separation based on polarity.
o Sephadex LH-20 Chromatography: Further purification to remove smaller molecules.

o High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-
phase column (e.g., C18) with a gradient of water and acetonitrile to yield pure Sadopeptin
B.

Structural Elucidation

The chemical structure of Sadopeptin B was determined using a combination of spectroscopic
techniques:

e NMR Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR
spectra were acquired on a high-field NMR spectrometer. The connectivity of the amino acid
residues and the acyl chain was established primarily through the analysis of HMBC and
ROESY correlations.

e Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
was used to determine the exact mass and molecular formula of the compound.
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e UV and IR Spectroscopy: UV spectroscopy revealed the presence of chromophores, while
IR spectroscopy indicated the presence of specific functional groups, such as a sulfoxide.

o Stereochemistry Determination: The absolute configurations of the amino acid residues were
determined by Marfey's method, which involves the acid hydrolysis of the peptide,
derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and
subsequent HPLC analysis.

Proteasome Inhibition Assay

The inhibitory activity of Sadopeptin B against the different catalytic activities of the human
proteasome was assessed using fluorogenic substrates.

e Enzyme and Inhibitor Preparation: Purified human 20S proteasome was used as the enzyme
source. Sadopeptin B was dissolved in a suitable solvent (e.g., DMSO) to prepare stock
solutions of various concentrations.

o Assay Reaction: The assay was performed in a 96-well plate format. The reaction mixture
contained the purified proteasome in a suitable buffer.

e Substrate Addition: The reaction was initiated by the addition of a specific fluorogenic
substrate for each activity:

o Chymotrypsin-like: Suc-LLVY-AMC
o Trypsin-like: Boc-LRR-AMC
o Caspase-like: Z-LLE-AMC

o Fluorescence Measurement: The fluorescence of the released 7-amino-4-methylcoumarin
(AMC) was monitored over time using a fluorescence plate reader.

o Data Analysis: The rate of substrate hydrolysis was calculated from the linear portion of the
fluorescence curve. The percentage of inhibition was determined by comparing the reaction
rates in the presence and absence of Sadopeptin B.

Putative Biosynthetic Pathway of Sadopeptins
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The biosynthesis of Sadopeptins A and B is proposed to be mediated by a Non-Ribosomal
Peptide Synthetase (NRPS) gene cluster found in Streptomyces sp. YNK18.[1] The NRPS
assembly line is responsible for the sequential condensation of the constituent amino acids.

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

Module 2 Module 3 Module 4
(Vah (i) W
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Figure 2: Putative biosynthetic pathway of Sadopeptin B.

The proposed pathway involves a loading module that incorporates the fatty acyl chain,
followed by seven modules, each responsible for the activation and incorporation of a specific
amino acid. A key step is the conversion of proline to 3-amino-6-hydroxy-2-piperidone (Ahp)
within one of the modules. Post-synthesis modifications, such as the oxidation of methionine to
methionine sulfoxide, are also part of the biosynthetic process. The final cyclization and release
of the heptapeptide are catalyzed by a thioesterase (TE) domain.

This technical guide provides a foundational understanding of Sadopeptin B. Further research
into its mechanism of action and structure-activity relationships will be crucial for its potential
development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Sadopeptin B: A Technical Guide to its Chemical
Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15581070#what-is-the-chemical-structure-of-
sadopeptins-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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